molecular formula C9H5ClF4O2 B14143777 Methyl 2-chloro-4-fluoro-5-(trifluoromethyl)benzoate CAS No. 264927-55-1

Methyl 2-chloro-4-fluoro-5-(trifluoromethyl)benzoate

Cat. No.: B14143777
CAS No.: 264927-55-1
M. Wt: 256.58 g/mol
InChI Key: WGJNSEWQKAAYDH-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-fluoro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5ClF4O2 It is a derivative of benzoic acid, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-4-fluoro-5-(trifluoromethyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 2-chloro-4-fluoro-5-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-4-fluoro-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo reactions such as nitration, sulfonation, and halogenation.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Products such as 2-azido-4-fluoro-5-(trifluoromethyl)benzoate.

    Electrophilic Aromatic Substitution: Products like 2-chloro-4-fluoro-5-(trifluoromethyl)nitrobenzoate.

    Reduction: Products like 2-chloro-4-fluoro-5-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

Methyl 2-chloro-4-fluoro-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive compound. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential use in drug development. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-fluoro-5-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites.

Comparison with Similar Compounds

  • Methyl 2,4-dichloro-5-fluorobenzoate
  • Methyl 2-chloro-3-fluoro-6-methoxybenzoate
  • Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate

Comparison: Methyl 2-chloro-4-fluoro-5-(trifluoromethyl)benzoate is unique due to the presence of both chlorine and fluorine atoms along with a trifluoromethyl group on the aromatic ring. This combination of substituents imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. The trifluoromethyl group also enhances its lipophilicity and metabolic stability, which can be advantageous in pharmaceutical applications.

Properties

CAS No.

264927-55-1

Molecular Formula

C9H5ClF4O2

Molecular Weight

256.58 g/mol

IUPAC Name

methyl 2-chloro-4-fluoro-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H5ClF4O2/c1-16-8(15)4-2-5(9(12,13)14)7(11)3-6(4)10/h2-3H,1H3

InChI Key

WGJNSEWQKAAYDH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)F)C(F)(F)F

Origin of Product

United States

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